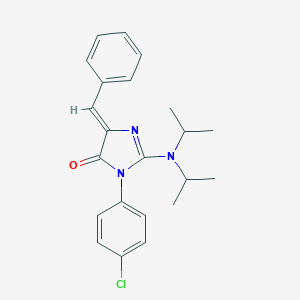
5-benzylidene-3-(4-chlorophenyl)-2-(diisopropylamino)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-3-(4-chlorophenyl)-2-(diisopropylamino)-3,5-dihydro-4H-imidazol-4-one, commonly known as CLIM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLIM belongs to the class of imidazolines, which are known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive effects.
科学研究应用
CLIM has shown promising results in various scientific research applications. It has been identified as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has been found to possess anti-inflammatory properties, which make it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. CLIM has also been identified as a potential treatment for neuropathic pain, as it has been found to reduce pain sensitivity in animal models.
作用机制
The mechanism of action of CLIM is not fully understood. However, it has been suggested that it may act through the modulation of ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cellular signaling pathways. In addition, CLIM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CLIM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. CLIM has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the regulation of cellular signaling pathways.
实验室实验的优点和局限性
One of the advantages of CLIM is its ability to selectively target specific ion channels and enzymes, which makes it a potential therapeutic option for various diseases. In addition, it has been found to exhibit low toxicity in animal models, which makes it a safer option compared to other compounds. However, CLIM has some limitations for lab experiments. Its solubility in water is low, which makes it difficult to administer in vivo. In addition, its stability under physiological conditions is not well established, which may affect its efficacy.
未来方向
There are several future directions for the research on CLIM. One potential direction is to investigate its efficacy in various animal models of inflammatory diseases and cancer. Another direction is to investigate its mechanism of action in more detail, which may lead to the identification of new therapeutic targets. In addition, further studies are needed to establish its safety and efficacy in humans, which may pave the way for its clinical development as a potential therapeutic agent.
In conclusion, CLIM is a novel compound with potential therapeutic applications in various scientific research areas. Its ability to selectively target specific ion channels and enzymes, and its low toxicity make it a promising option for further research. However, its solubility in water and stability under physiological conditions need to be addressed in future studies. Further research is needed to establish its safety and efficacy in humans, which may lead to its clinical development as a potential therapeutic agent.
合成方法
The synthesis of CLIM involves the condensation of 4-chlorobenzaldehyde and diisopropylamine with imidazole-2-carboxaldehyde in the presence of acetic acid. The resulting product is then subjected to benzylidene formation using benzaldehyde and catalytic amounts of p-toluenesulfonic acid. The final product is obtained through recrystallization from ethanol.
属性
分子式 |
C22H24ClN3O |
|---|---|
分子量 |
381.9 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-[di(propan-2-yl)amino]imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-15(2)25(16(3)4)22-24-20(14-17-8-6-5-7-9-17)21(27)26(22)19-12-10-18(23)11-13-19/h5-16H,1-4H3/b20-14- |
InChI 键 |
XTPFJKHJDPCWAJ-ZHZULCJRSA-N |
手性 SMILES |
CC(C)N(C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
SMILES |
CC(C)N(C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
规范 SMILES |
CC(C)N(C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![5-imino-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295831.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)